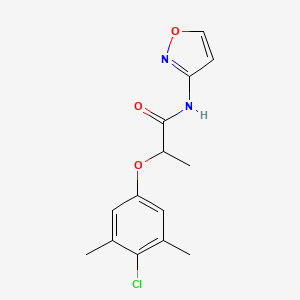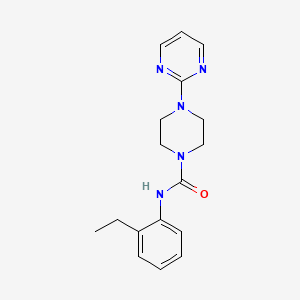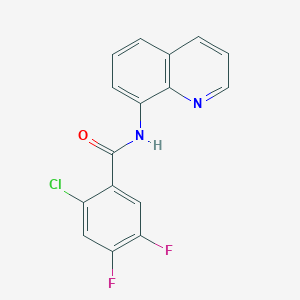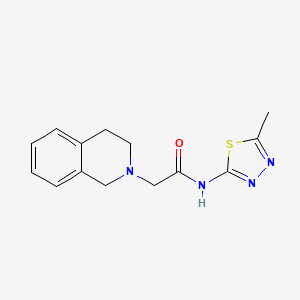
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE
Descripción general
Descripción
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of phenoxypropanamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated propanamide under basic conditions to form the phenoxy intermediate.
Coupling with Isoxazole: The phenoxy intermediate is then coupled with an isoxazole derivative under suitable conditions, often involving a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or isoxazole moieties.
Reduction: Reduction reactions can occur, especially at the amide bond or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.
Receptor Binding: It could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a herbicide or pesticide.
Manufacturing: Utilized in the production of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(3-isoxazolyl)propanamide
- 2-(4-Methylphenoxy)-N-(3-isoxazolyl)propanamide
- 2-(4-Bromophenoxy)-N-(3-isoxazolyl)propanamide
Uniqueness
The uniqueness of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the chloro and dimethyl groups on the phenoxy ring, combined with the isoxazole moiety, may confer unique binding properties and reactivity profiles compared to other similar compounds.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-6-11(7-9(2)13(8)15)20-10(3)14(18)16-12-4-5-19-17-12/h4-7,10H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESJGOEVHPXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4850723.png)
![N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4850729.png)
![3-[(6-ETHYL-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]PROPANOIC ACID](/img/structure/B4850734.png)

![3-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4850763.png)
![METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4850772.png)

![N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B4850779.png)

![3-Ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B4850797.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4850798.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)
